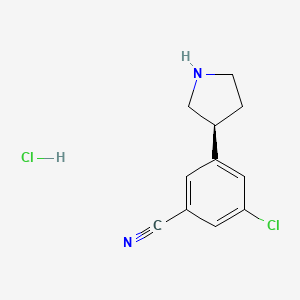![molecular formula C26H16Br2N2 B11784886 2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11784886.png)
2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole is a complex organic compound with the molecular formula C24H16Br2N2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole typically involves multi-step organic reactions. One common method includes the bromination of 5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in materials science, its electronic properties may be exploited in the design of new electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
Indolo[3,2-b]carbazole Derivatives: These compounds share a similar indole-based structure and have applications in organic electronics and materials science.
Phenazine Derivatives: These compounds also have a similar core structure and are used in various chemical and biological applications.
Uniqueness
This makes it a valuable compound for research and development in multiple scientific fields .
Propiedades
Fórmula molecular |
C26H16Br2N2 |
|---|---|
Peso molecular |
516.2 g/mol |
Nombre IUPAC |
2,7-dibromo-5,10-diphenylindolo[3,2-b]indole |
InChI |
InChI=1S/C26H16Br2N2/c27-17-11-13-21-23(15-17)29(19-7-3-1-4-8-19)25-22-14-12-18(28)16-24(22)30(26(21)25)20-9-5-2-6-10-20/h1-16H |
Clave InChI |
KDOMDXSWJBDKGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Br)C4=C2C5=C(N4C6=CC=CC=C6)C=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11784827.png)


![(3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B11784844.png)


![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B11784858.png)




![2,7-Difluorobenzo[d]oxazole](/img/structure/B11784874.png)

